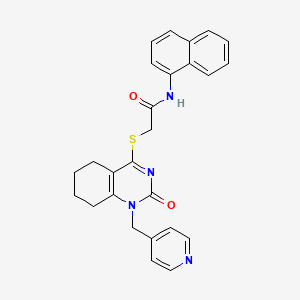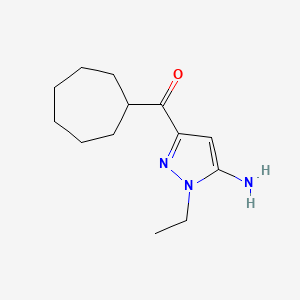![molecular formula C18H25ClN2O2 B2528294 N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]-1-(3,4-dihydro-2H-chromen-6-yl)methanamine;hydrochloride CAS No. 2418668-01-4](/img/structure/B2528294.png)
N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]-1-(3,4-dihydro-2H-chromen-6-yl)methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with specific reagents and catalysts. For instance, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was achieved through a polyphosphoric acid condensation route using p-Toluic hydrazide and glycine, which was found to be high yielding . Similarly, the synthesis of N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives involved a solvent-free reaction of 2-Hydroxy-3-methoxybenzaldehyde with Ethyl acetoacetate in the presence of Piperidine catalyst, followed by α-bromination and cyclization with Thiourea to produce the main scaffold . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of compounds is often elucidated using techniques such as X-ray diffraction, NMR, FT-IR, and mass spectrometry. For example, the crystal and molecular structure of N-(6-chlorophthalan-1-ylidene)-1-(methylazo)cyclohexylamine was determined by single-crystal X-ray diffraction, revealing details such as bond lengths and angles, and the planarity of the condensed ring system . The synthesized compounds in the other studies were confirmed by 1H-NMR, FT-IR, and Mass spectral/LCMS analysis, which are essential tools for determining the structure of the compound of interest .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds provide insights into the reactivity of functional groups and the formation of heterocyclic structures. The papers describe reactions such as condensation, α-bromination, and cyclization, which are common in the synthesis of complex organic molecules . These reactions are likely to be relevant to the synthesis and reactivity of "N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]-1-(3,4-dihydro-2H-chromen-6-yl)methanamine;hydrochloride".
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its molecular structure and the functional groups present. While the papers do not directly discuss the properties of the compound , they do provide information on related compounds. For example, the presence of an azo group and a localized CN double bond in one of the compounds suggests certain spectroscopic features and reactivity patterns . The properties of the synthesized compounds, such as solubility, stability, and reactivity, can be studied using spectroscopic and analytical techniques mentioned in the papers .
Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have synthesized and characterized various compounds structurally related to N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]-1-(3,4-dihydro-2H-chromen-6-yl)methanamine; hydrochloride. These studies often focus on developing novel synthetic routes or improving the solubility and stability of related compounds for potential therapeutic or material applications. For instance, Harrison et al. (2001) discussed an orally active, water-soluble neurokinin-1 receptor antagonist with significant solubility in water, highlighting the importance of solubilizing groups in drug design (Harrison et al., 2001).
Material Science Applications
The compound's related derivatives have been investigated for their dielectric properties and potential applications in material science. Bezgin et al. (2015) synthesized a series of polymers functionalized with coumarone and diethanolamine, exploring their dielectric properties, which could be relevant for electronic materials (Bezgin et al., 2015).
Sensor Development
Research has also explored the use of chemically related compounds in sensor development, particularly for the detection of metal ions in aqueous solutions. Joshi et al. (2016) synthesized a coumarin derivative that acts as a chemosensor for Fe3+ and Cu2+ ions, demonstrating the compound's potential in environmental monitoring and bioimaging applications (Joshi et al., 2016).
Antimicrobial Activity
Some derivatives have shown promising antimicrobial activities, suggesting potential applications in developing new antibacterial and antifungal agents. Mishra et al. (2014) reported on the synthesis and antimicrobial activity of Coumarinyl Schiff Base derivatives, highlighting the therapeutic potential of these compounds (Mishra et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-1-(3,4-dihydro-2H-chromen-6-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2.ClH/c1-3-16-15(17(4-2)22-20-16)12-19-11-13-7-8-18-14(10-13)6-5-9-21-18;/h7-8,10,19H,3-6,9,11-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLVDVBOCVXVBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)CC)CNCC2=CC3=C(C=C2)OCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/no-structure.png)
![N-benzyl-4-(1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide](/img/structure/B2528215.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2528216.png)
![2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2528219.png)


![N-methyl-2-[[[4-[methyl(phenyl)sulfamoyl]phenyl]-oxomethyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2528223.png)


![6-methyl-5-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)imidazo[2,1-b]thiazole](/img/structure/B2528228.png)


![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2528234.png)